(1-cyclohexylpyrrolidin-2-yl)methanamine
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Overview
Description
(1-cyclohexylpyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a cyclohexyl group and an aminomethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of (1-cyclohexylpyrrolidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reductive amination of cyclohexanone with pyrrolidine and formaldehyde. This reaction typically requires a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-cyclohexylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-cyclohexylpyrrolidin-2-yl)methanamine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of polymers and as a corrosion inhibitor in the oil and gas sector.
Mechanism of Action
The mechanism of action of (1-cyclohexylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
(1-cyclohexylpyrrolidin-2-yl)methanamine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.
N-Cyclohexyl-2-pyrrolidone: Used as a high-boiling aprotic solvent in industrial applications.
Proline derivatives: Widely used in medicinal chemistry for their stereogenic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-cyclohexylpyrrolidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h10-11H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZCSDNSXJJNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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